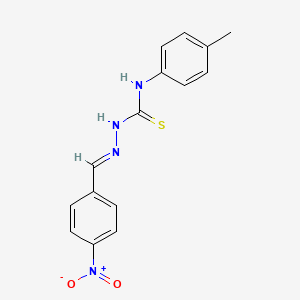![molecular formula C13H14FN3O B5603506 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on compounds with a pyrazole core, such as N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide, often focuses on exploring their synthesis, chemical and physical properties, and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, but here we focus on the chemical aspects excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of pyrazole having substitutions at the 1 and 3 positions with various substituted compounds. For instance, Sunder and Maleraju (2013) described the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcasing a method that might be similar in complexity to the compound of interest (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Structure elucidation techniques such as NMR, IR, and mass spectrometry play a crucial role in confirming the chemical structures of synthesized compounds. Girreser et al. (2016) detailed the structure elucidation of a designer drug with a highly substituted pyrazole skeleton using these techniques, highlighting the importance of such analyses in understanding the molecular structure of complex compounds (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The chemical reactivity and interactions of pyrazole derivatives can be explored through various types of reactions, including cyclization and substitution reactions. For example, Skladchikov, Suponitskii, and Gataullin (2013) explored the Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a process that could be relevant to understanding the chemical reactivity of similar compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application and handling. While specific data on this compound was not found, studies like that of Al-Hourani and Al Lawati (2019) on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide provide insights into the characterization and analysis of physical properties through techniques like X-ray analysis (Al-Hourani & Al Lawati, 2019).
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-11(8-17(2)16-9)7-15-13(18)10-4-3-5-12(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPDHYJQLWVUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)
![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
![ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5603518.png)

![5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5603526.png)